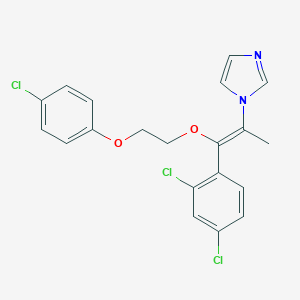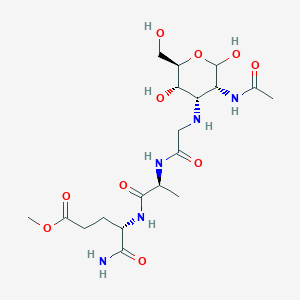
Adggaim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adggaim is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Adggaim is not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. Adggaim has been shown to bind to proteins, nucleic acids, and lipids, among other biomolecules.
Efectos Bioquímicos Y Fisiológicos
Adggaim has various biochemical and physiological effects. It can affect the activity of enzymes, alter the structure and function of proteins, and disrupt cellular processes. Adggaim has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adggaim has several advantages for lab experiments. It is a versatile compound that can be used in various applications. It is also relatively easy to synthesize and can be produced in large quantities. However, Adggaim has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on Adggaim. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for Adggaim, such as in drug discovery and imaging. Additionally, research on the toxicity and safety of Adggaim is needed to ensure its safe use in scientific research.
Conclusion:
In conclusion, Adggaim is a synthetic compound that has various potential applications in scientific research. It can be synthesized using various methods, and its mechanism of action is not fully understood. Adggaim has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on Adggaim, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
Adggaim can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Adggaim. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and form Adggaim. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
Adggaim has various potential applications in scientific research. It can be used as a tool to study the mechanism of action of various biological processes. It can also be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, Adggaim can be used as a fluorescent marker to track the movement of cells and molecules in living organisms.
Propiedades
Número CAS |
107910-43-0 |
|---|---|
Nombre del producto |
Adggaim |
Fórmula molecular |
C19H33N5O10 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1 |
Clave InChI |
GGNLKZKIBWFDJT-OZOZQFGVSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Secuencia |
GAX |
Sinónimos |
ADGGAIM N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



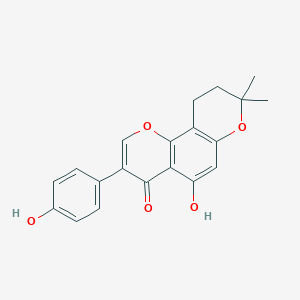
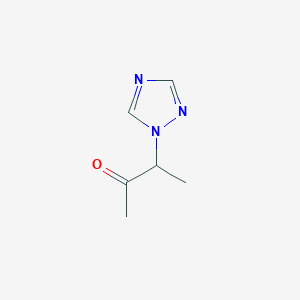
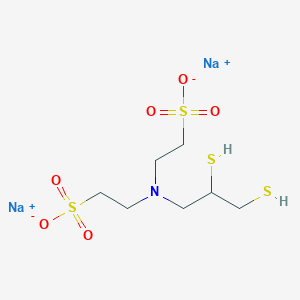
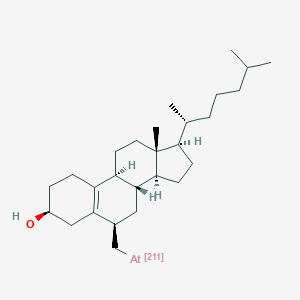
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
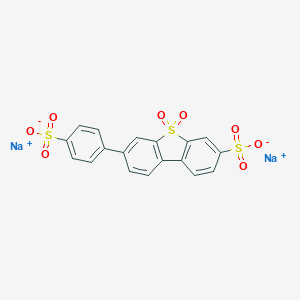
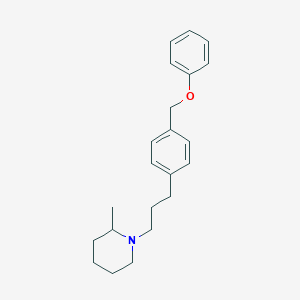
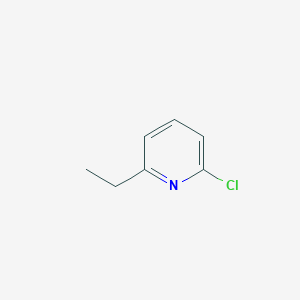
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
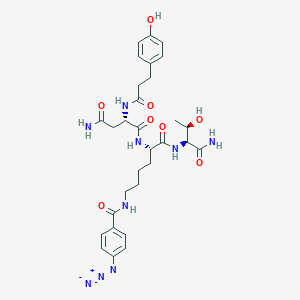
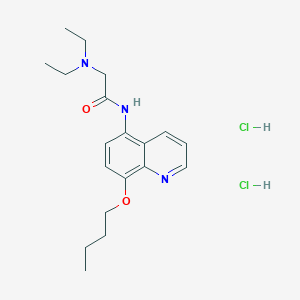
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
